

# GSK2126458 (Omipalisib): A Technical Guide to a Dual PI3K/mTOR Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

The phosphatidylinositol-3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that governs essential cellular processes, including proliferation, growth, survival, and metabolism.[1][2][3] Its frequent dysregulation through mutations or amplification in a wide spectrum of human cancers has established it as a prime target for oncologic drug development.[1][4][5] GSK2126458, also known as **Omipalisib**, is a highly potent, orally bioavailable small molecule inhibitor that targets both PI3K and mTOR, key kinases within this pathway.[4][6] By inhibiting the pathway at two critical nodes, dual PI3K/mTOR inhibitors like GSK2126458 aim to overcome the feedback loops that can limit the efficacy of single-target agents.[1][2] This technical guide provides a comprehensive overview of GSK2126458, summarizing its biochemical and cellular activity, preclinical data, and associated experimental methodologies.

### **Mechanism of Action**

GSK2126458 (**Omipalisib**) is an ATP-competitive inhibitor that potently targets all four class I PI3K isoforms ( $\alpha$ ,  $\beta$ ,  $\delta$ ,  $\gamma$ ) and both mTOR complexes, mTORC1 and mTORC2.[7][8][9] The inhibition of PI3K prevents the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical second messenger required for the activation of downstream effectors like AKT.[10][11] Concurrently, inhibition of mTORC1 and mTORC2 blocks the phosphorylation of key substrates such as p70S6K, 4E-BP1, and AKT at







serine 473, further disrupting signals for protein synthesis, cell growth, and survival.[4][10] This dual-inhibition mechanism effectively shuts down the pathway both upstream and downstream of AKT.[1]





Click to download full resolution via product page

Caption: GSK2126458 targets both PI3K and mTORC1/2 complexes.



# Quantitative Data Summary Biochemical and Cellular Activity

GSK2126458 demonstrates extraordinary potency in biochemical and cell-based assays. It inhibits PI3K isoforms and mTOR with picomolar to low nanomolar activity. This translates to potent inhibition of downstream signaling, such as AKT phosphorylation, and robust anti-proliferative effects in various cancer cell lines.[4][7][12]

| Parameter                               | Target/Cell Line     | Value      | Reference(s) |
|-----------------------------------------|----------------------|------------|--------------|
| Biochemical Potency<br>(Ki)             | p110α                | 0.019 nM   | [7][8]       |
| p110β                                   | 0.13 nM              | [7][8]     |              |
| p110δ                                   | 0.024 nM             | [7][8]     | _            |
| р110у                                   | 0.060 nM             | [7][8]     |              |
| mTORC1                                  | 0.18 nM              | [7][8]     | _            |
| mTORC2                                  | 0.30 nM              | [7][8]     |              |
| Cellular pAkt-S473<br>Inhibition (IC50) | T47D (Breast Cancer) | 0.41 nM    | [7][8]       |
| BT474 (Breast<br>Cancer)                | 0.18 nM              | [7][8][12] |              |
| Cell Proliferation<br>Inhibition (IC50) | T47D (Breast Cancer) | 3.0 nM     | [7][8]       |
| BT474 (Breast<br>Cancer)                | 2.4 nM               | [7][8]     |              |
| DU-145 (Prostate<br>Cancer)             | 16.3 nM              | [8]        | _            |
| MDA-MB-231 (Breast<br>Cancer)           | 0.13 μΜ              | [7]        |              |



#### **Preclinical Pharmacokinetics**

Pharmacokinetic studies in four preclinical species revealed that GSK2126458 has low blood clearance and good oral bioavailability, supporting its development as an oral therapeutic agent.[4][7][8]

| Species | Clb<br>(mL/min/kg) | Vdss (L/kg) | T1/2 (h) | Oral<br>Bioavailabilit<br>y (%) | Reference(s) |
|---------|--------------------|-------------|----------|---------------------------------|--------------|
| Mouse   | 20                 | 2.2         | 1.8      | 68                              | [4]          |
| Rat     | 11                 | 2.3         | 4.3      | 64                              | [4]          |
| Dog     | 2.0                | 1.3         | 9.0      | 79                              | [4]          |
| Monkey  | 3.0                | 1.0         | 5.3      | 100                             | [4]          |

Clb: Blood

Clearance;

Vdss: Volume of Distribution

at Steady

State; T1/2:

Half-life.

### **Phase I Clinical Trial Summary**

A first-in-human Phase I study evaluated GSK2126458 in patients with advanced solid tumors. [13] The study established the maximum tolerated dose and characterized the safety profile and preliminary clinical activity. [12][13]



| Parameter                                              | Finding                                                                                               | Reference(s) |
|--------------------------------------------------------|-------------------------------------------------------------------------------------------------------|--------------|
| Maximum Tolerated Dose (MTD)                           | 2.5 mg once daily                                                                                     | [13]         |
| Dose-Limiting Toxicities                               | Grade 3 diarrhea, fatigue, and rash                                                                   | [13]         |
| Common Treatment-Related<br>Adverse Events (≥ Grade 3) | Diarrhea (8%), Skin Rash (5%)                                                                         | [13]         |
| Pharmacodynamic Markers                                | Dose-dependent increases in fasting insulin and glucose levels                                        | [13]         |
| Observed Objective<br>Responses                        | Durable responses in sarcoma,<br>kidney, breast, endometrial,<br>oropharyngeal, and bladder<br>cancer | [13]         |
| PIK3CA Mutation Status                                 | Responses were not associated with PIK3CA mutation status                                             | [13]         |

## **Key Experimental Protocols**

Detailed methodologies are crucial for the evaluation of kinase inhibitors. The following sections outline the core protocols used to characterize GSK2126458.

### In Vitro PI3K Kinase Assay (HTRF)

This assay measures the enzymatic activity of PI3K and its inhibition by a test compound.[7]

- Compound Preparation: Serially dilute GSK2126458 (e.g., 3-fold dilutions) in 100% DMSO in a 384-well polypropylene plate.
- Assay Plate Setup: The assay utilizes a Homogeneous Time-Resolved Fluorescence (HTRF)
  kit. The plate includes controls: enzyme without inhibitor, buffer without enzyme, and buffer
  with the product (PIP3) but no enzyme.



- Reaction Initiation: Add the PI3K enzyme and ATP to the wells containing the diluted compound.
- Substrate Addition: Add the lipid substrate, PIP2, to start the reaction.
- Detection: After incubation, add the detection reagents (e.g., biotinylated-PIP3 and a europium-labeled anti-GST antibody that binds the enzyme, along with a streptavidin-linked fluorophore).
- Data Analysis: Read the plate on an HTRF-compatible reader. The signal is inversely proportional to the enzyme activity. Calculate IC50 values by fitting the dose-response data to a 4- or 6-parameter curve.[7]

#### **Cell-Based Proliferation Assay (CellTiter-Glo®)**

This assay determines the effect of a compound on cell viability and proliferation.[7]

- Cell Plating: Culture cells (e.g., BT474, T47D) in appropriate media.[7] Harvest and plate cells at a determined density (e.g., 1,000 cells/well) in 384-well plates and incubate overnight at 37°C, 5% CO2.[7]
- Compound Addition: Prepare serial dilutions of GSK2126458 in culture media. Add the
  diluted compound to the cell plates to achieve the final desired concentrations. Ensure the
  final DMSO concentration is consistent and low (e.g., 0.15%).[7]
- Incubation: Incubate the cells with the compound for a specified period (e.g., 72 hours) at 37°C, 5% CO2.[7]
- Lysis and Signal Generation: Add CellTiter-Glo® Luminescent Cell Viability Assay reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.[7]
- Signal Reading: Shake the plates for approximately two minutes to mix, incubate at room temperature for 30 minutes to stabilize the signal, and then read the chemiluminescence on a plate reader.[7]



Data Analysis: Express results as a percentage of the control (DMSO-treated) cells.
 Determine the 50% growth inhibition concentration (gIC50) by fitting the dose-response curve using appropriate software (e.g., XLfit).[7]

#### In Vivo Tumor Xenograft Study

This protocol assesses the anti-tumor efficacy of GSK2126458 in a living organism.[7][8]

- Animal Model: Use immunodeficient mice (e.g., nude mice).
- Tumor Implantation: Implant human cancer cells (e.g., BT474) subcutaneously or orthotopically into the mice.[7][14] Allow tumors to grow to a palpable size.
- Treatment: Once tumors reach a specified volume, randomize the mice into treatment and vehicle control groups.
- Drug Administration: Administer GSK2126458 orally (p.o.) at specified doses (e.g., 300 μg/kg) and schedules (e.g., once daily).[7][8]
- Monitoring: Monitor tumor volume using caliper measurements and animal body weight regularly throughout the study.
- Pharmacodynamic Analysis (Optional): At specific time points after dosing, collect tumor samples to measure the levels of target biomarkers (e.g., pAkt-S473) via Western blot or immunohistochemistry to confirm target engagement.[4]
- Endpoint and Analysis: The study concludes when tumors in the control group reach a
  predetermined size. Efficacy is determined by comparing the tumor growth inhibition
  between the treated and control groups.[12]

# **Drug Development and Experimental Workflow**

The evaluation of a dual PI3K/mTOR inhibitor follows a structured progression from initial biochemical screening to in vivo efficacy models.







Click to download full resolution via product page

Caption: Preclinical evaluation workflow for PI3K/mTOR inhibitors.



#### Conclusion

GSK2126458 (**Omipalisib**) is a structurally novel and exceptionally potent dual inhibitor of the PI3K/AKT/mTOR signaling pathway.[4][6] It demonstrates picomolar activity against PI3Kα and mTOR, leading to robust inhibition of downstream signaling and cell proliferation in cancer cell lines.[4] Its favorable preclinical pharmacokinetic profile, characterized by good oral bioavailability across multiple species, has enabled its progression into clinical trials.[4] Phase I studies have established its maximum tolerated dose and shown durable objective responses in several tumor types, although responses were not correlated with PIK3CA mutation status. [13] The comprehensive preclinical data and established experimental protocols provide a solid foundation for further investigation into the therapeutic potential of GSK2126458, both as a single agent and in combination therapies for various malignancies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. aacrjournals.org [aacrjournals.org]
- 2. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 4. Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]



- 10. Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. First-in-Human Phase I Study of GSK2126458, an Oral Pan-Class I Phosphatidylinositol-3-Kinase Inhibitor, in Patients with Advanced Solid Tumor Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- To cite this document: BenchChem. [GSK2126458 (Omipalisib): A Technical Guide to a Dual PI3K/mTOR Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684000#gsk2126458-as-a-dual-pi3k-mtor-inhibitor]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com